molecular formula C12H10F2N4S B11043714 6-(2,5-Difluorophenyl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Difluorophenyl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043714
M. Wt: 280.30 g/mol
InChI Key: OZMZQTZSWNNYHO-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with an intriguing structure. Let’s break it down:

    6-(2,5-Difluorophenyl): This part of the compound consists of a triazole ring fused to a thiadiazole ring. The 2,5-difluorophenyl group adds aromatic character and influences its properties.

    3-(propan-2-yl): The isopropyl (propan-2-yl) group is attached to the triazole ring, contributing to its steric and electronic effects.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. Here’s a simplified route:

  • Thiadiazole Formation

    • Start with 2,5-difluoroaniline.
    • React it with thiosemicarbazide to form the thiadiazole ring.
    • Cyclize the intermediate by heating it in the presence of a suitable acid catalyst.
  • Triazole Formation

    • Introduce the isopropyl group by reacting the intermediate with an appropriate alkylating agent.
    • Cyclize the resulting compound to form the triazole ring.

Industrial Production:

Industrial-scale production typically involves efficient and scalable methods, such as continuous flow processes or microwave-assisted synthesis.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: It can undergo oxidation at the thiadiazole sulfur to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole or thiadiazole rings can yield corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions occur at the fluorine-substituted phenyl group.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and alkyl halides are commonly used.

    Major Products: These reactions yield derivatives with altered electronic properties, solubility, and bioactivity.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: It exhibits potential as an antimicrobial, antiviral, or anticancer agent.

    Chemistry: Researchers explore its reactivity and design analogs for drug discovery.

    Industry: It may serve as a precursor for functional materials or ligands in catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, modulating cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocycles like triazoles, thiadiazoles, and phenyl-substituted compounds.

Properties

Molecular Formula

C12H10F2N4S

Molecular Weight

280.30 g/mol

IUPAC Name

6-(2,5-difluorophenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10F2N4S/c1-6(2)10-15-16-12-18(10)17-11(19-12)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3

InChI Key

OZMZQTZSWNNYHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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